2,2-Dimethyl-3-heptanol

Descripción general

Descripción

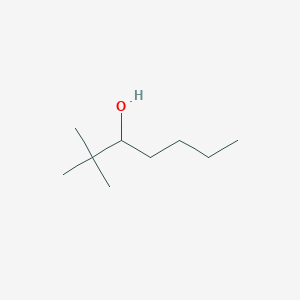

2,2-Dimethyl-3-heptanol is an organic compound with the molecular formula C₉H₂₀O. It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the third carbon atom in a heptane chain, with two methyl groups attached to the second carbon atom. This compound is also known by its IUPAC name, 3-Heptanol, 2,2-dimethyl-.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,2-Dimethyl-3-heptanol can be synthesized through various methods, including:

-

Grignard Reaction: : One common method involves the reaction of 2,2-dimethyl-3-heptanone with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis. The reaction proceeds as follows: [ \text{2,2-Dimethyl-3-heptanone} + \text{CH}_3\text{MgBr} \rightarrow \text{this compound} ] This reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.

-

Reduction of Ketones: : Another method involves the reduction of 2,2-dimethyl-3-heptanone using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reduction process converts the ketone group to a hydroxyl group, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation of the corresponding ketone. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2,2-Dimethyl-3-heptanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2,2-dimethyl-3-heptanone using oxidizing agents such as chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄).

Dehydration: When heated with concentrated sulfuric acid (H₂SO₄), this compound can undergo dehydration to form alkenes, such as 2,2-dimethyl-3-heptene.

Esterification: The hydroxyl group of this compound can react with carboxylic acids or acid anhydrides to form esters. For example, reacting with acetic acid (CH₃COOH) in the presence of a catalyst like sulfuric acid yields 2,2-dimethyl-3-heptyl acetate.

Common Reagents and Conditions

Oxidation: Chromic acid, potassium permanganate, or other strong oxidizing agents.

Dehydration: Concentrated sulfuric acid, elevated temperatures.

Esterification: Carboxylic acids or acid anhydrides, sulfuric acid as a catalyst.

Major Products Formed

Oxidation: 2,2-Dimethyl-3-heptanone.

Dehydration: 2,2-Dimethyl-3-heptene.

Esterification: Various esters, such as 2,2-dimethyl-3-heptyl acetate.

Aplicaciones Científicas De Investigación

2,2-Dimethyl-3-heptanol has several applications in scientific research, including:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Solvent: Due to its alcohol functional group, it can be used as a solvent in chemical reactions and extractions.

Flavor and Fragrance Industry: The compound may be used as a flavoring agent or fragrance component due to its pleasant odor.

Biological Studies: It can be used in studies involving the metabolism and enzymatic reactions of alcohols.

Mecanismo De Acción

The mechanism of action of 2,2-dimethyl-3-heptanol in chemical reactions involves the nucleophilic attack of the hydroxyl group on electrophilic centers. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the loss of hydrogen atoms. In dehydration reactions, the hydroxyl group is eliminated, forming a double bond. In esterification, the hydroxyl group reacts with carboxylic acids to form ester linkages.

Comparación Con Compuestos Similares

Similar Compounds

2,2-Dimethyl-3-heptanone: The ketone analog of 2,2-dimethyl-3-heptanol, differing by the presence of a carbonyl group instead of a hydroxyl group.

2,2-Dimethyl-3-hexanol: A similar alcohol with a shorter carbon chain.

3-Heptanol: A similar alcohol without the two methyl groups on the second carbon atom.

Uniqueness

This compound is unique due to the presence of two methyl groups on the second carbon atom, which influences its reactivity and physical properties. This structural feature makes it distinct from other heptanols and contributes to its specific applications in organic synthesis and industrial processes.

Actividad Biológica

2,2-Dimethyl-3-heptanol (C9H20O), a branched-chain alcohol, has garnered attention due to its potential biological activities. This compound is primarily studied for its antibacterial, antioxidant, and possible therapeutic properties. This article reviews the current understanding of its biological activity, supported by relevant data tables and case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : C9H20O

- Molecular Weight : 144.26 g/mol

- Structure : It features a branched alkyl chain with a hydroxyl group, contributing to its solubility and potential interactions with biological systems.

Antibacterial Activity

Recent studies have indicated that this compound exhibits significant antibacterial properties. For instance, a study assessed its effectiveness against various bacterial strains using Minimum Inhibitory Concentration (MIC) assays. The results are summarized in Table 1.

| Bacterial Strain | MIC (mg/ml) |

|---|---|

| Plesiomonas shigelloides | 0.22 |

| Bacillus pumilus | 0.44 |

| Escherichia coli | 0.50 |

| Staphylococcus aureus | 0.60 |

These findings suggest that this compound could be a candidate for developing new antibacterial agents, particularly against resistant strains.

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The results are presented in Table 2.

| Assay Type | IC50 (µg/ml) | Activity (% inhibition) |

|---|---|---|

| DPPH Scavenging | 150 | 75 |

| ABTS Scavenging | 120 | 70 |

The compound demonstrated moderate antioxidant activity, indicating its potential role in mitigating oxidative stress-related diseases.

Study on Antibacterial Efficacy

A detailed investigation was conducted to evaluate the antibacterial effects of various alcohols, including this compound. The study involved testing against clinical isolates and assessing cell viability post-treatment. The results indicated that the compound significantly reduced bacterial growth compared to controls.

Research on Antioxidant Properties

In another study focusing on natural compounds' antioxidant properties, this compound was analyzed for its ability to inhibit lipid peroxidation in vitro. The findings revealed that it effectively reduced malondialdehyde levels, a marker of oxidative stress.

The biological activities of this compound can be attributed to its molecular structure, which allows it to interact with cellular membranes and enzymes. Its hydroxyl group may facilitate hydrogen bonding with reactive species or bacterial cell walls, enhancing its antibacterial effects.

Propiedades

IUPAC Name |

2,2-dimethylheptan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-5-6-7-8(10)9(2,3)4/h8,10H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENWAAAGDINHGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601313652 | |

| Record name | 2,2-Dimethyl-3-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19549-70-3 | |

| Record name | 2,2-Dimethyl-3-heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19549-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Heptanol, 2,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019549703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Heptanol,2-dimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dimethyl-3-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.